Carbomycin

Catalog No.
S522695
CAS No.
4564-87-8
M.F
C42H67NO16
M. Wt
842.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbomycin

CAS Number

4564-87-8

Product Name

Carbomycin

IUPAC Name

[6-[6-[[7-acetyloxy-8-methoxy-3,12-dimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate

Molecular Formula

C42H67NO16

Molecular Weight

842.0 g/mol

InChI

InChI=1S/C42H67NO16/c1-21(2)16-32(47)57-40-25(6)53-34(20-42(40,8)50)58-37-24(5)54-41(36(49)35(37)43(9)10)59-38-27(14-15-44)17-22(3)28(46)12-13-29-30(56-29)18-23(4)52-33(48)19-31(39(38)51-11)55-26(7)45/h12-13,15,21-25,27,29-31,34-41,49-50H,14,16-20H2,1-11H3

InChI Key

FQVHOULQCKDUCY-UHFFFAOYSA-N

SMILES

CC1CC(C(C(C(CC(=O)OC(CC2C(O2)C=CC1=O)C)OC(=O)C)OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O

Solubility

Soluble in DMSO

Synonyms

(12S,13S)-9-deoxy-12,13-epoxy-12,13-dihydro-9-oxoleucomycin v 3-acetate 4b-(3-methylbutanoate), carbomycin, carbomycin A, deltamycin A4, Magnamycin, NSC 51001, NSC-51001

Canonical SMILES

CC1CC(C(C(C(CC(=O)OC(CC2C(O2)C=CC1=O)C)OC(=O)C)OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O

Isomeric SMILES

C[C@@H]1C[C@@H](C(C([C@@H](CC(=O)O[C@@H](C[C@H]2[C@@H](O2)/C=C/C1=O)C)OC(=O)C)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O

Description

The exact mass of the compound Carbomycin is 841.446 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55924. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides - Leucomycins - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Carbomycin, also known as magnamycin, is a crystalline macrolide antibiotic with the molecular formula C42_{42}H67_{67}N O16_{16}. It is derived from the bacterium Streptomyces halstedii and exhibits activity against Gram-positive bacteria and certain strains of Mycoplasma. The structure of carbomycin was first proposed by Robert Woodward in 1957 and later corrected in 1965. This antibiotic is characterized by its colorless appearance and optically active properties, making it notable within the macrolide class of antibiotics .

Carbomycin inhibits protein synthesis in bacteria by stimulating the accumulation of peptidyl-tRNA in cells []. This disrupts the normal process of peptide chain formation on ribosomes [].

  • Toxicity: Carbomycin can cause gastrointestinal side effects and allergic reactions []. More information on its specific toxicity can be found in scientific resources [].
  • Flammability: Information on the flammability of carbomycin is not readily available in scientific sources.
  • Reactivity: Carbomycin can interact with other medications, so scientific literature recommends caution when using it concurrently with certain drugs [].
  • Study of antibiotic resistance mechanisms

    Carbomycin works by a unique mechanism compared to other antibiotics, inhibiting protein synthesis by binding to the 50S ribosomal subunit at a different site. This makes it a valuable tool for researchers studying how bacteria develop resistance to antibiotics. By investigating how bacteria become resistant to carbomycin, scientists can gain insights into broader mechanisms of resistance and develop strategies to combat them [].

  • Investigation of Mycoplasma infections

    Carbomycin exhibits activity against some Mycoplasma species, which are bacteria that lack a cell wall and can be difficult to treat with other antibiotics. Researchers can utilize carbomycin to study Mycoplasma infections in cell cultures or animal models, furthering our understanding of these pathogens [].

  • Control tool in microbiome research

    Due to its narrow spectrum of activity, meaning it targets a limited range of bacteria, carbomycin can be a useful tool in microbiome research. By selectively eliminating specific bacterial populations, researchers can investigate the role of different gut microbes in health and disease [].

  • Study of protein synthesis

    Carbomycin's mechanism of action allows researchers to study protein synthesis in various biological systems. By observing how carbomycin disrupts protein synthesis, scientists can gain insights into the complex process of protein production in cells [].

Typical of macrolides, including hydrolysis and degradation under acidic conditions. The antibiotic's mode of action primarily involves the inhibition of protein synthesis by binding to the ribosomal peptidyl transferase center, thereby disrupting the formation of peptide bonds. Specifically, carbomycin stimulates the accumulation of peptidyl-tRNA at nonpermissive temperatures in Escherichia coli, effectively blocking the nascent peptide chain's exit from the ribosome .

The biological activity of carbomycin is primarily directed against Gram-positive bacteria. It has shown effectiveness against a range of bacterial strains, although it is not as potent as other macrolides like erythromycin. In clinical studies, carbomycin has been used to treat infections such as pneumonia and granuloma inguinale, but its efficacy varies significantly among patients. Notably, carbomycin has demonstrated limited success in treating staphylococcal infections and bacterial endocarditis .

Carbomycin can be isolated from Streptomyces halstedii through fermentation processes. The antibiotic is extracted from fermentation broth and purified via crystallization from alcohol-water mixtures. A common purification method involves preparative thin-layer chromatography, using a solvent mixture of ethanol, hexane, and water in specific ratios to maximize yield. Enhancements in production have been observed when carbon sources like blackstrap molasses and nitrogen sources such as ammonium salts are added during fermentation .

While carbomycin is considered a minor antibiotic due to its limited potency, it finds applications in specific clinical settings where other antibiotics are less effective. Its primary use is in combination therapies for treating bacterial infections caused by susceptible Gram-positive organisms. Carbomycin has also been studied for its potential use in treating granuloma inguinale and other localized infections .

Carbomycin has been studied for its interactions with various drugs. For instance, it may increase the risk or severity of methemoglobinemia when combined with certain anesthetics like bupivacaine. Additionally, interactions with buspirone have been noted that affect its metabolism. Understanding these interactions is crucial for ensuring patient safety during treatment regimens involving carbomycin .

Carbomycin shares structural and functional similarities with several other macrolide antibiotics. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeSpectrum of ActivityNotable Differences
ErythromycinMacrolideBroad-spectrum (mainly Gram-positive)More potent than carbomycin
SpiramycinMacrolideEffective against Gram-positive bacteriaUnique structure with additional sugar
TylosinMacrolidePrimarily used in veterinary medicineDifferent target bacteria; less human use
JosamycinMacrolideSimilar to erythromycinDistinctive side chains affecting activity

Carbomycin's unique position lies in its specific structural features and lower potency compared to more commonly used macrolides like erythromycin, making it suitable for niche applications rather than broad clinical use .

Carbomycin A possesses the elemental composition C₄₂H₆₇NO₁₆ and an exact monoisotopic mass of 841.445 Da [1] [4] [5]. Its framework is a 16-membered macrolactone generated biogenetically from eight acetate and one propionate extender units, giving a branched, highly oxygenated backbone with the absolute configurations shown in Table 1.

Table 1 Backbone stereocentres of carbomycin A (numbering per Ban et al.)

PositionConfigurationKey functionality
C2RSecondary alcohol [3]
C3S(Free hydroxyl in A; acetyl ester in B) [6]
C4RAxial methyl [1] [3]
C5SGlycosidic attachment site (α-linked D-mycaminose) [3]
C6RFormylmethyl aldehyde able to form ribosomal imine [3]
C9RConjugated 9-keto enone [3]
C11/C13EDiene segment bridged by 12,13-epoxide [7] [3]
C16REpoxy terminus, methyl branch [3]

The macrocycle is conformationally locked by the C12–C13 epoxide and by intramolecular hydrogen bonding between C5-attached sugars and the C9 carbonyl, yielding a rigid tunnel-shaped interior that complements ribosomal nucleotides [3].

Functional Group Analysis

Lactone Ring

  • Sixteen-atom macrolactone closed between C1 and C17, bearing a β-diketone motif (C9–C10) and a hemiacetal at C25 after sugar docking [1] [3].
  • Conjugated enone (C11=C12–C13=C14) supports Michael‐type rigidity [3].
  • Epoxide across C12–C13 introduces ring strain and fixed E geometry [7].

Sugar Moieties

  • D-mycaminose (6-deoxy-3-dimethylamino-3-C-methyl hexopyranose) is α-linked to C5; its dimethylamino group forms electrostatic contacts that anchor the antibiotic inside the ribosomal exit tunnel [8] [3].
  • L-mycarose is β-1→4″ linked to D-mycaminose, extending toward the peptidyl-transferase centre; its 4″-substituent carries an isovaleryl (3-methyl-butanoyl) group installed by the acyl-transferase CarE [9] [6].
    Both sugars adopt ^1C₄ chairs with axial anomeric protons, maintaining overall gauche relationships that stabilise the disaccharide bend [3].

Side-Chain Acyl Groups

  • Isovaleryl group (C₅H₉O, 4″-O-isovaleryl) increases lipophilicity and is common to both congeners [6].
  • Acetyl group (C₂H₃O) at C3 appears only in carbomycin B; carbomycin A retains a free C3 hydroxyl [10] [5].
  • C6 formyl side chain (–CH₂-CHO) participates in reversible covalent imine formation with N6 of ribosomal adenine 2062, a hallmark of 16-membered macrolides [3].

Comparative Structural Features of Carbomycin A and Carbomycin B

Table 2 Key molecular distinctions between the congeners

FeatureCarbomycin ACarbomycin BStructural consequence
Molecular formulaC₄₂H₆₇NO₁₆ [5]C₄₂H₆₇NO₁₅ [10]One fewer oxygen in B
Mass (monoisotopic)841.445 Da [5]825.451 Da [10]−15.994 Da (acetyl replaces hydroxyl)
C3 substituentSecondary hydroxyl (-OH) [3]Acetate ester (-O-COCH₃) [10]Increases hydrophobic surface; lowers H-bond capacity
4″ sugar acylationIsovaleryl in both [6]Isovaleryl in both [6]Conserves disaccharide orientation
Ribosomal imineC6 aldehyde identical in both [3]Identical [3]Binding core unaffected
Overall stereochemistry17 chiral centres identical [5]Identical [10]No change in configuration

Research observations

  • X-ray complexes of carbomycin A bound to the Haloarcula marismortui 50 S subunit revealed that the isovaleryl-decorated mycarose projects toward the peptidyl transferase centre, while the C3 hydroxyl hydrogen-bonds to U2506 [3].
  • Comparative in vitro ribosome-binding assays showed that acetylation at C3 (carbomycin B) marginally reduces hydrogen-bonding but enhances hydrophobic anchoring, resulting in ribosome affinities within one order of magnitude of carbomycin A [11].
  • Mass-spectrometric fragmentation confirms loss of 18 Da (H₂O) from carbomycin A versus 60 Da (HOAc) from carbomycin B, consistent with an acetylated C3 in the latter [10].

These subtle modifications illustrate how macrolide bioactivity can be tuned by peripheral functional groups without altering the stereochemical core.

Carbomycin’s chemical personality derives from a highly functionalised 16-membered macrolactone whose stereochemistry, epoxidation and sugar appendages cooperate to create a precise three-dimensional pharmacophore. Carbomycin B exemplifies nature’s strategy of modulating polarity and binding through single-site acylations while conserving the stereochemical framework. Continued structural studies of such congeners provide a blueprint for designing next-generation macrolides with customised physicochemical and target-binding profiles.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

2

Exact Mass

841.44598505 g/mol

Monoisotopic Mass

841.44598505 g/mol

Heavy Atom Count

59

LogP

3.04 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

AIK0XUF3AV

Other CAS

4564-87-8

Wikipedia

Carbomycin

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Niu H, Yee R, Cui P, Tian L, Zhang S, Shi W, Sullivan D, Zhu B, Zhang W, Zhang Y. Identification of Agents Active against Methicillin-Resistant Staphylococcus aureus USA300 from a Clinical Compound Library. Pathogens. 2017 Sep 20;6(3). pii: E44. doi: 10.3390/pathogens6030044. PubMed PMID: 28930155; PubMed Central PMCID: PMC5618001.
2: Zhong J, Lu Z, Dai J, He W. Identification of two regulatory genes involved in carbomycin biosynthesis in Streptomyces thermotolerans. Arch Microbiol. 2017 Sep;199(7):1023-1033. doi: 10.1007/s00203-017-1376-z. Epub 2017 Apr 7. PubMed PMID: 28389815.
3: Feng J, Wang T, Shi W, Zhang S, Sullivan D, Auwaerter PG, Zhang Y. Identification of novel activity against Borrelia burgdorferi persisters using an FDA approved drug library. Emerg Microbes Infect. 2014 Jul;3(7):e49. doi: 10.1038/emi.2014.53. Epub 2014 Jul 2. PubMed PMID: 26038747; PubMed Central PMCID: PMC4126181.
4: Li ZL, Wang YH, Chu J, Zhuang YP, Zhang SL. Leucine improves the component of isovalerylspiramycins for the production of bitespiramycin. Bioprocess Biosyst Eng. 2009 Aug;32(5):641-7. doi: 10.1007/s00449-008-0287-4. Epub 2008 Dec 30. PubMed PMID: 19115067.
5: Wu LZ, Ma CY, Wang YG, Dai JL, Li JY, Xia HZ. [Deletion of spiramycin 3-O-acyltransferase gene from Streptomyces spiramyceticus F21 resulting in the production of spiramycin I as major component]. Sheng Wu Gong Cheng Xue Bao. 2007 Jul;23(4):612-7. Chinese. PubMed PMID: 17849607.
6: Lovmar M, Tenson T, Ehrenberg M. Kinetics of macrolide action: the josamycin and erythromycin cases. J Biol Chem. 2004 Dec 17;279(51):53506-15. Epub 2004 Sep 22. PubMed PMID: 15385552.
7: Liu M, Douthwaite S. Resistance to the macrolide antibiotic tylosin is conferred by single methylations at 23S rRNA nucleotides G748 and A2058 acting in synergy. Proc Natl Acad Sci U S A. 2002 Nov 12;99(23):14658-63. Epub 2002 Nov 4. PubMed PMID: 12417742; PubMed Central PMCID: PMC137475.
8: Hansen JL, Ippolito JA, Ban N, Nissen P, Moore PB, Steitz TA. The structures of four macrolide antibiotics bound to the large ribosomal subunit. Mol Cell. 2002 Jul;10(1):117-28. PubMed PMID: 12150912.
9: Poulsen SM, Karlsson M, Johansson LB, Vester B. The pleuromutilin drugs tiamulin and valnemulin bind to the RNA at the peptidyl transferase centre on the ribosome. Mol Microbiol. 2001 Sep;41(5):1091-9. PubMed PMID: 11555289.
10: Shenin IuD, Novikova II, Kaminskiĭ GV, Ivanova IA. [Alirinomycin C--a novel macrolide antibiotic from Streptomyces felleus VIZR 8]. Antibiot Khimioter. 2001;46(2):10-6. Russian. PubMed PMID: 11544745.
11: Poulsen SM, Kofoed C, Vester B. Inhibition of the ribosomal peptidyl transferase reaction by the mycarose moiety of the antibiotics carbomycin, spiramycin and tylosin. J Mol Biol. 2000 Dec 1;304(3):471-81. PubMed PMID: 11090288.
12: Anadón A, Reeve-johnson L. Macrolide antibiotics, drug interactions and microsomal enzymes: implications for veterinary medicine. Res Vet Sci. 1999 Jun;66(3):197-203. Review. PubMed PMID: 10333459.
13: Christner C, Küllertz G, Fischer G, Zerlin M, Grabley S, Thiericke R, Taddei A, Zeeck A. Albocycline- and carbomycin-type macrolides, inhibitors of human prolyl endopeptidases. J Antibiot (Tokyo). 1998 Mar;51(3):368-71. PubMed PMID: 9589074.
14: Nitta I, Ueda T, Watanabe K. Possible involvement of Escherichia coli 23S ribosomal RNA in peptide bond formation. RNA. 1998 Mar;4(3):257-67. Retraction in: Nitta I, Ueda T, Watanabe K. RNA. 1999 May;5(5):707. PubMed PMID: 9510328; PubMed Central PMCID: PMC1369615.
15: Kamimiya S, Weisblum B. Induction of ermSV by 16-membered-ring macrolide antibiotics. Antimicrob Agents Chemother. 1997 Mar;41(3):530-4. PubMed PMID: 9055987; PubMed Central PMCID: PMC163745.
16: Aagaard C, Leviev I, Aravalli RN, Forterre P, Prieur D, Garrett RA. General vectors for archaeal hyperthermophiles: strategies based on a mobile intron and a plasmid. FEMS Microbiol Rev. 1996 May;18(2-3):93-104. Review. PubMed PMID: 8639332.
17: Arisawa A, Tsunekawa H, Okamura K, Okamoto R. Nucleotide sequence analysis of the carbomycin biosynthetic genes including the 3-O-acyltransferase gene from Streptomyces thermotolerans. Biosci Biotechnol Biochem. 1995 Apr;59(4):582-8. PubMed PMID: 7772821.
18: Rodriguez-Fonseca C, Amils R, Garrett RA. Fine structure of the peptidyl transferase centre on 23 S-like rRNAs deduced from chemical probing of antibiotic-ribosome complexes. J Mol Biol. 1995 Mar 24;247(2):224-35. PubMed PMID: 7707371.
19: Aagaard C, Phan H, Trevisanato S, Garrett RA. A spontaneous point mutation in the single 23S rRNA gene of the thermophilic arachaeon Sulfolobus acidocaldarius confers multiple drug resistance. J Bacteriol. 1994 Dec;176(24):7744-7. PubMed PMID: 8002603; PubMed Central PMCID: PMC197236.
20: Arisawa A, Kawamura N, Takeda K, Tsunekawa H, Okamura K, Okamoto R. Cloning of the macrolide antibiotic biosynthesis gene acyA, which encodes 3-O-acyltransferase, from Streptomyces thermotolerans and its use for direct fermentative production of a hybrid macrolide antibiotic. Appl Environ Microbiol. 1994 Jul;60(7):2657-60. PubMed PMID: 8074537; PubMed Central PMCID: PMC201700.

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